
3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one
Overview
Description
Trifluoromethyl groups are often used in the development of organic compounds due to their unique physicochemical properties . They are strongly electron-withdrawing, which can significantly influence the properties of the compounds they are part of .
Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing compounds can be influenced by various factors. For example, the reactivity differences in a series of cycloalkenes with 3,6-bis(trifluoromethyl)tetrazine are controlled by secondary orbital interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can be quite diverse. They are often characterized by their strong electron-withdrawing nature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Fluorinated Compounds : 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one has been utilized in the synthesis of novel fluorinated compounds due to its electron-withdrawing groups, which affect ionization and oxidation potentials, providing insights into the electrochemical behaviors of these compounds (E. Lorance et al., 2003).
- Palladium-Catalyzed Synthesis : This chemical has also been involved in palladium-catalyzed reactions to produce dihydroquinoxalines and dihydroquinoxalinones, showcasing its versatility in organic synthesis processes (Björn C. G. Söderberg et al., 2002).
Materials Science and Polymer Chemistry
- Polyimide Synthesis : The synthesis of polyimides using novel dianhydride monomers, where 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one derivatives serve as key intermediates, has been reported. These polyimides exhibit excellent thermal stability, solubility, and electrical properties, making them suitable for high-performance materials applications (B. Myung et al., 2002).
- Development of Organosoluble Polyimides : Another study highlighted the creation of colorless, high organosoluble polyimides from aromatic bis(ether amine)s bearing pendent trifluoromethyl groups, indicating the role of fluorinated compounds in enhancing material properties (Chin‐Ping Yang & Yu-Yang Su, 2005).
Molecular and Electrophysical Studies
- Electrophosphorescent Devices : Research into bis(indoloquinoxalinyl) derivatives for use in deep-red phosphorescent organic light-emitting diodes (PhOLEDs) has shown that these materials, potentially incorporating structures similar to 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one, offer high device efficiency and operational stability, underscoring the importance of such fluorinated compounds in advanced electronic applications (Tsu-Hui Su et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,6-bis(trifluoromethyl)-6H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-7(8(19)18-5)10(14,15)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBSZPMPNHFGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=NC2=CC1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol](/img/structure/B1469861.png)


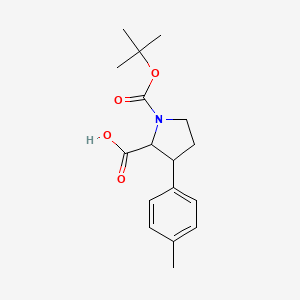
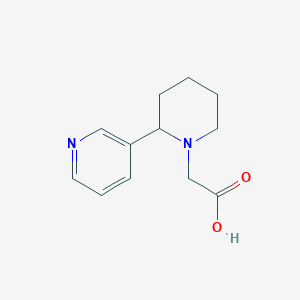
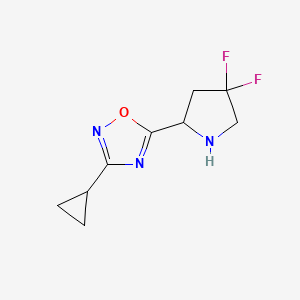
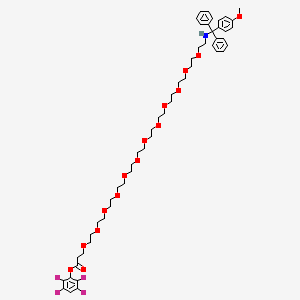
![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)
![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)
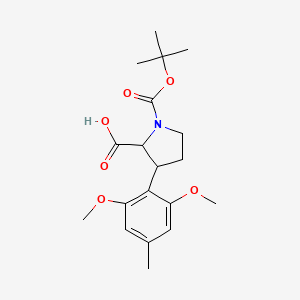
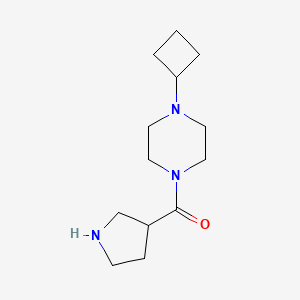
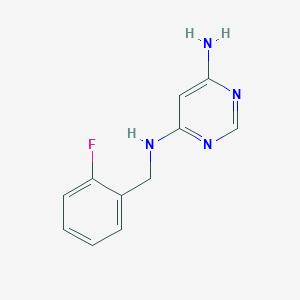
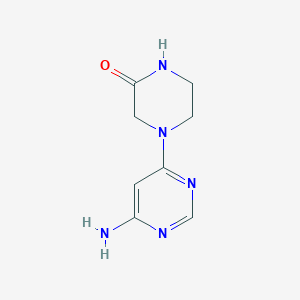
![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)